2-(Prop-1-en-2-yl)benzo[d]thiazole
CAS No.:
Cat. No.: VC18693999
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NS |
|---|---|
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | 2-prop-1-en-2-yl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |
| Standard InChI Key | RIPGVSBLNYALJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1=NC2=CC=CC=C2S1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(Prop-1-en-2-yl)benzo[d]thiazole (IUPAC name: 2-prop-1-en-2-yl-1,3-benzothiazole) consists of a benzene ring fused to a thiazole moiety, with a propenyl group (-CH2-C=CH2) attached at the 2-position of the thiazole ring. The compound’s planar structure facilitates π-π stacking interactions, while the sulfur and nitrogen atoms provide sites for hydrogen bonding and electrophilic substitution.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H9NS |
| Molecular Weight | 175.25 g/mol |
| Canonical SMILES | CC(=C)C1=NC2=CC=CC=C2S1 |
| InChI Key | RIPGVSBLNYALJM-UHFFFAOYSA-N |
| PubChem CID | 12399396 |
Synthetic Methodologies
Conventional Synthesis
The classical approach involves condensing 2-aminothiophenol with propenyl ketones under acidic conditions. For example, Bhoge et al. (2023) reported a two-step process:
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Chalcone Formation: 2-Aminobenzothiazole reacts with propenyl aldehydes in methanol under reflux (8–10 hours) to form (2E)-1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-3-(substituted aryl)prop-2-en-1-one intermediates .
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Cyclization: The intermediate undergoes cyclization with thioglycolic acid in methanol, yielding the thiazolidin-4-one derivative after neutralization with NaHCO3 .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Aljuhani et al. (2025) achieved a 92% yield by irradiating a mixture of 2-aminothiophenol and propenyl aldehyde at 210 W for 5 minutes, followed by thioglycolic acid addition . This method minimizes side reactions and enhances scalability.
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 5 minutes |
| Yield | 70–75% | 85–92% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Chemical Reactivity and Modifications
Electrophilic Substitution
The benzene ring undergoes nitration at the 4-position using HNO3/H2SO4, forming 4-nitro derivatives. These intermediates are critical for synthesizing bioactive analogs.
Reduction Reactions
Lithium aluminum hydride (LiAlH4) reduces the thiazole ring’s C=N bond, generating 2-(prop-1-en-2-yl)benzothiazoline, a precursor for antitubercular agents .
Biological Activities and Mechanisms
Anticancer Activity
Benzothiazole-triazole hybrids derived from 2-(prop-1-en-2-yl)benzo[d]thiazole exhibit potent cytotoxicity against breast (T47-D) and lung (A549) cancer cells. Compound 8a (IC50 = 13 ± 1 μM) inhibits EGFR tyrosine kinase by mimicking the ATP-purine core, blocking phosphorylation cascades .
Antimicrobial Effects
Pyrazoline-thiazole hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membranes via radical scavenging .
Table 3: Biological Activity Profiles
| Compound Class | Target Cell Line/Organism | IC50/MIC | Mechanism |
|---|---|---|---|
| Triazole Hybrids | T47-D (Breast Cancer) | 13 ± 1 μM | EGFR Inhibition |
| Thiosemicarbazones | S. aureus | 8 μg/mL | Membrane Disruption |
| Hydrazone Derivatives | HCT-116 (Colon Cancer) | 48 ± 2 μM | Apoptosis Induction |
Applications in Pharmaceutical Development
Drug Design
The compound’s planar structure enables dual-targeting strategies. For instance, methylsulphone derivatives selectively inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways .
Material Science
Functionalized benzothiazoles serve as fluorophores in OLEDs due to their high quantum yield (Φ = 0.78) and tunable emission spectra.
Future Directions
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Structure-Activity Relationships: Systematic modification of the propenyl group could enhance kinase selectivity.
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Nanodelivery Systems: Encapsulation in lipid nanoparticles may improve bioavailability for anticancer applications.
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Green Chemistry: Developing solvent-free synthesis routes using biocatalysts could reduce environmental impact.
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